3-Hydroxyornithine
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Overview
Description
3-Hydroxyornithine is a non-proteinogenic amino acid that is structurally similar to ornithine but with a hydroxyl group at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyornithine typically involves a multi-enzymatic cascade reaction. One notable method includes the use of L-arginine as a starting substrate, which undergoes hydroxylation by L-arginine 3-hydroxylase, followed by conversion to 3-hydroxyarginine. This intermediate is then processed by arginase to form this compound. Finally, ornithine cyclodeaminase converts this compound to trans-3-hydroxy-L-proline .
Industrial Production Methods: Industrial production of this compound can leverage biocatalytic processes due to their high selectivity and efficiency. The use of genetically engineered microorganisms expressing the necessary enzymes can facilitate large-scale production under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyornithine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to ornithine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the desired substitution, but may involve reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 3-ketoornithine.
Reduction: Formation of ornithine.
Substitution: Formation of various substituted ornithine derivatives.
Scientific Research Applications
3-Hydroxyornithine has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and as a building block for biodegradable polymers.
Mechanism of Action
The mechanism of action of 3-Hydroxyornithine involves its interaction with specific enzymes and metabolic pathways. For instance, it serves as a substrate for ornithine cyclodeaminase, which catalyzes its conversion to trans-3-hydroxy-L-proline. This reaction is crucial in the biosynthesis of certain natural products and pharmaceuticals .
Comparison with Similar Compounds
Ornithine: Lacks the hydroxyl group at the third carbon position.
3-Hydroxyarginine: An intermediate in the synthesis of 3-Hydroxyornithine.
3-Hydroxykynurenine: Another hydroxylated amino acid with different biological roles.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to serve as a precursor for various bioactive compounds and its role in enzymatic reactions highlight its importance in both research and industrial applications .
Properties
CAS No. |
64818-17-3 |
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Molecular Formula |
C5H12N2O3 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(2S,3S)-2,5-diamino-3-hydroxypentanoic acid |
InChI |
InChI=1S/C5H12N2O3/c6-2-1-3(8)4(7)5(9)10/h3-4,8H,1-2,6-7H2,(H,9,10)/t3-,4-/m0/s1 |
InChI Key |
UHPDQDWXMXBLRX-IMJSIDKUSA-N |
Isomeric SMILES |
C(CN)[C@@H]([C@@H](C(=O)O)N)O |
SMILES |
C(CN)C(C(C(=O)O)N)O |
Canonical SMILES |
C(CN)C(C(C(=O)O)N)O |
Synonyms |
3-hydroxyornithine 3-hydroxyornithine, (DL-threo)-isomer beta-hydroxyornithine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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